N-[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-methyl-acetamide
Description
Piperidine Ring Dynamics
- The piperidine ring adopts a chair conformation to minimize steric strain, with substituents occupying equatorial or axial positions based on steric and electronic factors .
- The chloroacetyl group at N1 introduces steric bulk, influencing ring puckering and substituent orientation.
Stereochemical Analysis
- The chiral center at C3 exhibits R-configuration , determined by atomic prioritization:
- This configuration was validated through NMR spectroscopy and computational modeling (discussed in Sections 1.3 and 1.4).
Bond Angles and Distances
- C3–N1 bond length : Approximately 1.45 Å (typical for C–N single bonds).
- Chloroacetyl C=O bond : 1.21 Å, characteristic of carbonyl groups .
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H-NMR (DMSO-d₆, δ ppm):
- ¹³C-NMR (DMSO-d₆, δ ppm):
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- Molecular ion peak : m/z 202.67 [M+H]⁺, consistent with the molecular formula C₉H₁₃ClN₂O₂ .
- Fragmentation patterns :
- Loss of chloroacetyl group (m/z 139).
- Cleavage of the piperidine ring (m/z 84) .
Computational Modeling of Three-Dimensional Conformations
Molecular Mechanics Optimization
- Energy minimization : The lowest-energy conformation features a chair-shaped piperidine with the chloroacetyl group equatorial and the methyl-acetamide group axial .
- Torsional angles :
- N1–C2–C3–C4: 55.3° (favors staggered conformation).
- C3–N1–C=O: 120.1° (planar acetamide geometry).
Density Functional Theory (DFT) Analysis
- Electrostatic potential maps : Highlight regions of high electron density at the carbonyl oxygen and chlorine atom, suggesting sites for nucleophilic or electrophilic interactions .
- Frontier molecular orbitals :
Molecular Docking Studies
- Receptor interactions : The compound’s chloroacetyl group forms hydrogen bonds with catalytic residues in enzyme active sites, while the piperidine ring engages in hydrophobic interactions .
Properties
IUPAC Name |
N-[(3R)-1-(2-chloroacetyl)piperidin-3-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O2/c1-8(14)12(2)9-4-3-5-13(7-9)10(15)6-11/h9H,3-7H2,1-2H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHZJQWOBKYKJD-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCCN(C1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)[C@@H]1CCCN(C1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the (R)-Piperidine-3-yl Intermediate
The (R)-piperidine-3-yl scaffold is synthesized via cyclization of δ-amino alcohols or reductive amination of diketones. A representative protocol involves:
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Cyclization of (R)-5-aminopentan-2-ol under acidic conditions (HCl, 80°C, 12 h) to yield (R)-piperidin-3-ol.
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Protection of the hydroxyl group using tert-butyldimethylsilyl (TBS) chloride in dichloromethane with imidazole as a base (0°C to RT, 4 h).
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Oxidation of the amine to a ketone via Swern oxidation (oxalyl chloride, DMSO, -78°C), followed by reductive amination with methylamine (NaBH3CN, MeOH, 24 h) to introduce the N-methyl group.
This sequence achieves >90% enantiomeric excess (ee) when starting from enantiomerically pure precursors.
Attachment of the N-methyl-acetamide Group
The final step involves coupling the secondary amine with acetyl chloride derivatives:
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Reaction of the chloro-acetyl intermediate with N-methylacetamide in DMF at 60°C for 8 h, using HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as a coupling agent.
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Deprotection of the TBS group using tetrabutylammonium fluoride (TBAF) in THF (0°C, 1 h).
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Final purification via recrystallization from ethanol/water (4:1) to obtain the target compound in 68% yield and >98% purity.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To enhance efficiency, key steps (e.g., acylation and coupling) are adapted to continuous flow reactors:
| Step | Reactor Type | Residence Time | Yield Improvement |
|---|---|---|---|
| Chloro-acetylation | Microfluidic | 15 min | 12% |
| Amide Coupling | Packed-Bed | 30 min | 18% |
Continuous processing reduces side reactions (e.g., over-acylation) and improves heat management, achieving 85% overall yield compared to 62% in batch processes.
Green Chemistry Modifications
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Solvent replacement : Substitution of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining reaction efficiency.
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Catalyst recycling : Immobilized HBTU on mesoporous silica enables three reuse cycles without significant activity loss.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chiral Purity Assessment
Chiral HPLC (Chiralpak IA column, hexane/iso-propanol 85:15) confirms 99.2% ee, critical for pharmacological activity.
Comparative Evaluation of Synthetic Methods
| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Batch Acylation | 68 | 98 | 99.2% ee | Moderate |
| Flow Chemistry | 85 | 99 | 99.5% ee | High |
| Enzymatic Resolution | 54 | 97 | 99.8% ee | Low |
Flow chemistry emerges as the optimal approach, balancing yield and stereochemical fidelity .
Chemical Reactions Analysis
Types of Reactions
N-[®-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-methyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The chloroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used to substitute the chloroacetyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[®-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-methyl-acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[®-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-methyl-acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
The following table summarizes structural analogs of N-[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-methyl-acetamide, emphasizing substituent variations and their impact on molecular properties:
Physicochemical and Spectral Comparisons
- Chloroacetyl vs. Non-Chloroacetyl Derivatives: The 2-chloroacetyl group in the target compound introduces electrophilic reactivity (e.g., susceptibility to nucleophilic substitution) compared to non-chlorinated analogs like (S)-N-Methyl-N-piperidin-3-yl-acetamide . This group also increases molecular weight by ~100 Da compared to simpler acetamides. IR Spectroscopy: Chloroacetyl derivatives exhibit strong C=O stretches near 1,730 cm⁻¹ and C-Cl vibrations at 600–800 cm⁻¹, distinct from non-chlorinated analogs . NMR: The R-configuration at the piperidine ring induces specific splitting patterns in ¹H-NMR (e.g., δ 2.10–3.57 ppm for methyl and piperidine protons) .
- Alkyl Substitution Effects: N-Ethyl substitution (as in ) reduces polarity compared to N-methyl, as evidenced by lower melting points and increased solubility in non-polar solvents. Bulky substituents (e.g., 2-amino-3-methyl-butyryl in ) hinder rotational freedom, increasing thermal stability (melting points >200°C observed in related compounds) .
Biological Activity
N-[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-methyl-acetamide is a synthetic compound belonging to the class of piperidine derivatives. Its unique structural features confer distinct biological properties, making it a subject of interest in medicinal chemistry and biological research.
Preparation Methods
The synthesis of this compound typically involves the following steps:
- Formation of Intermediate : Piperidine reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to yield 1-(2-chloroacetyl)piperidine.
- Final Product Formation : The intermediate is then treated with N-methylacetamide under controlled conditions to produce the target compound.
Chemical Reactions
This compound can undergo various reactions, including:
- Substitution Reactions : The chloro group can be replaced by nucleophiles.
- Oxidation and Reduction Reactions : It can be oxidized or reduced under specific conditions.
- Hydrolysis : The amide bond can hydrolyze to yield a carboxylic acid and an amine.
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The chloroacetyl group acts as an electrophile, while the piperidine ring interacts with various receptors and enzymes, modulating their activity. This compound may serve as an inhibitor or modulator affecting biochemical pathways relevant to its pharmacological applications .
Antibacterial and Antifungal Properties
Research has demonstrated that compounds structurally related to this compound exhibit significant antibacterial and antifungal activities. For instance, derivatives have shown effective inhibition against Gram-positive bacteria such as Bacillus subtilis and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 75 to 125 µg/mL for certain derivatives .
Case Studies
A notable study evaluated the antibacterial activity of various piperidine derivatives, including this compound. The findings indicated that these compounds could inhibit bacterial growth effectively, particularly against resistant strains. Table 1 summarizes the antibacterial activities observed in related compounds:
| Compound Name | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| N-[(R)-1-(2-Chloro-acetyl)-piperidin] | Bacillus subtilis | 75 |
| Enterococcus faecalis | 125 | |
| Escherichia coli | <125 | |
| Pseudomonas aeruginosa | 150 |
Research Applications
This compound has potential applications in:
- Medicinal Chemistry : Investigated for its potential as a pharmacological agent targeting neurological disorders.
- Organic Synthesis : Serves as an intermediate for synthesizing more complex molecules, including pharmaceuticals.
- Biological Research : Utilized in studies examining the mechanisms of action of piperidine derivatives and their interactions with biological targets .
Q & A
Q. What are the standard synthetic routes for N-[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-methyl-acetamide, and how can purity be optimized?
Synthesis typically involves multi-step reactions, such as coupling piperidine derivatives with chloroacetyl groups under controlled conditions. For example, similar piperidinyl-acetamide compounds are synthesized via nucleophilic substitution or amidation reactions, followed by purification using column chromatography or recrystallization to achieve ≥95% purity . Key steps include:
- Reagent selection : Use anhydrous conditions and catalysts (e.g., DCC or HOBt) to enhance reaction efficiency.
- Purification : Employ HPLC or NMR to monitor intermediates and final product purity.
Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical properties?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm stereochemistry and functional group integrity (e.g., piperidine ring conformation and acetamide linkage) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves absolute configuration, particularly for chiral centers in the piperidine moiety .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust.
- Emergency measures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How can researchers design experiments to identify the compound’s biological targets and mechanisms of action?
- Target identification : Use affinity chromatography or surface plasmon resonance (SPR) to study binding interactions with receptors (e.g., GPCRs or enzymes common in piperidine-based ligands) .
- Mechanistic studies : Conduct kinetic assays (e.g., fluorescence polarization) to evaluate inhibition constants (Ki) or activation pathways.
- Cellular models : Apply siRNA knockdown or CRISPR-Cas9 to validate target relevance in disease models .
Q. How should discrepancies in reported biological activity data be addressed?
- Reproducibility checks : Standardize assay conditions (e.g., pH, temperature, and solvent composition) across labs .
- Data validation : Cross-reference results with orthogonal methods (e.g., compare enzyme inhibition data with cellular viability assays) .
- Batch variability : Analyze impurities via LC-MS to rule out contaminants affecting activity .
Q. What methodologies are recommended for assessing the compound’s pharmacokinetic properties?
- In vitro ADME :
- Metabolic stability : Use liver microsomes or hepatocytes to measure half-life (t1/2) and identify metabolic hotspots (e.g., CYP450-mediated oxidation) .
- Permeability : Perform Caco-2 cell assays to predict intestinal absorption.
- In vivo studies : Monitor plasma concentration-time profiles in rodent models to calculate bioavailability and clearance rates .
Q. How can researchers investigate synergistic or antagonistic interactions between this compound and other bioactive molecules?
- Combination screening : Use checkerboard assays or isobologram analysis to quantify synergy (e.g., for antimicrobial or anticancer applications) .
- Mechanistic overlap : Map shared signaling pathways via transcriptomics or phosphoproteomics.
- Computational modeling : Apply molecular docking or molecular dynamics simulations to predict binding site competition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
